molecular formula C21H30Cl2O2 B049697 21,21-Dichloropregnenolone CAS No. 117038-60-5

21,21-Dichloropregnenolone

Cat. No. B049697
M. Wt: 385.4 g/mol
InChI Key: NKTSEDXFEYAMFC-OSQVXGLNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21,21-Dichloropregnenolone is a synthetic steroid hormone that has been gaining attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Scientific Research Applications

21,21-Dichloropregnenolone has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, neuroregeneration, and cancer treatment. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as the ability to promote neuroregeneration in the hippocampus. Additionally, 21,21-Dichloropregnenolone has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism Of Action

The mechanism of action of 21,21-Dichloropregnenolone is not fully understood, but it is believed to involve the modulation of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibitory neurotransmission in the brain, and the activation of these receptors is associated with anxiolytic and sedative effects. 21,21-Dichloropregnenolone has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and a reduction in anxiety-like behaviors in animal models.

Biochemical And Physiological Effects

In addition to its effects on GABA-A receptors, 21,21-Dichloropregnenolone has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors in the brain, which promote the growth and survival of neurons. Additionally, 21,21-Dichloropregnenolone has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.

Advantages And Limitations For Lab Experiments

One of the advantages of using 21,21-Dichloropregnenolone in lab experiments is its ability to cross the blood-brain barrier. This allows for the direct administration of the compound to the brain, which can be useful in studying its effects on the central nervous system. However, one limitation of using 21,21-Dichloropregnenolone in lab experiments is its potential toxicity. High doses of the compound have been shown to cause neuronal cell death in vitro, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on 21,21-Dichloropregnenolone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 21,21-Dichloropregnenolone and its effects on ion channels in the brain. Finally, more research is needed to determine the optimal dosage and administration method for the compound in order to minimize its potential toxicity.

Synthesis Methods

21,21-Dichloropregnenolone is synthesized from pregnenolone, a naturally occurring steroid hormone. The synthesis involves the addition of two chlorine atoms to the 21st position of the pregnenolone molecule. This process can be achieved through a variety of chemical reactions, including chlorination with thionyl chloride and hydrogen chloride gas.

properties

CAS RN

117038-60-5

Product Name

21,21-Dichloropregnenolone

Molecular Formula

C21H30Cl2O2

Molecular Weight

385.4 g/mol

IUPAC Name

2,2-dichloro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H30Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h3,13-17,19,24H,4-11H2,1-2H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1

InChI Key

NKTSEDXFEYAMFC-OSQVXGLNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CC=C4[C@@]3(CC[C@@H](C4)O)C

SMILES

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C

synonyms

21,21-DCPN
21,21-dichloropregnenolone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.